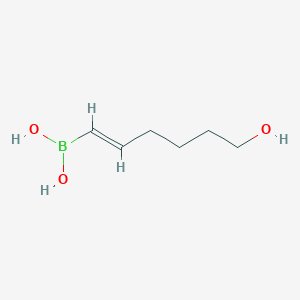

(E)-6-Hydroxy-1-hexenylboronic acid

Description

Properties

Molecular Formula |

C6H13BO3 |

|---|---|

Molecular Weight |

143.98 g/mol |

IUPAC Name |

[(E)-6-hydroxyhex-1-enyl]boronic acid |

InChI |

InChI=1S/C6H13BO3/c8-6-4-2-1-3-5-7(9)10/h3,5,8-10H,1-2,4,6H2/b5-3+ |

InChI Key |

FQAFREIIXSZWOK-HWKANZROSA-N |

Isomeric SMILES |

B(/C=C/CCCCO)(O)O |

Canonical SMILES |

B(C=CCCCCO)(O)O |

Origin of Product |

United States |

Contextualization Within the Organoboron Chemistry Landscape

Organoboron chemistry, a field that studies chemical compounds containing a carbon-boron bond, has become a cornerstone of modern organic synthesis. numberanalytics.comwikipedia.org These compounds are celebrated for their unique physicochemical properties, including low toxicity and high versatility. rsc.org The pioneering work in this area, particularly by Nobel laureate Herbert Brown, laid the groundwork for the development of crucial synthetic methods. numberanalytics.com Organoboron compounds, especially boronic acids and their derivatives, are indispensable tools for synthetic chemists, serving as key intermediates in a multitude of reactions. numberanalytics.comrsc.org

The utility of organoboron compounds stems from the nature of the boron atom, which is electropositive and possesses a vacant p-orbital, making it mildly Lewis acidic. nih.govrsc.org This electronic feature is central to their reactivity. They are prominently used as nucleophilic partners in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnih.gov Beyond cross-coupling, reactions like hydroboration and carboboration have expanded the synthetic chemist's toolkit, enabling the creation of complex molecules, including pharmaceuticals and advanced materials. numberanalytics.comwikipedia.orgnih.gov

Table 1: Physicochemical Properties of (E)-6-Hydroxy-1-hexenylboronic acid

| Property | Value |

|---|---|

| Molecular Formula | C6H13BO3 |

| Molar Mass | 143.98 g/mol |

Data sourced from ChemBK

Significance of Alkenylboronic Acids As Synthetic Intermediates

Within the broader family of organoboron reagents, alkenylboronic acids are particularly valuable synthetic intermediates. rsc.org Their defining feature is the presence of a carbon-carbon double bond directly attached to the boronic acid group. This structure makes them highly effective partners in transition metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex organic molecules. numberanalytics.com

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is one of the most powerful methods for forming C-C bonds, and alkenylboronic acids are excellent substrates for this transformation. numberanalytics.comlibretexts.org This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers. numberanalytics.comlibretexts.org The stability, low toxicity, and ease of handling of alkenylboronic acids compared to other organometallic reagents like organotins or organozincs make them highly attractive for both laboratory-scale and industrial applications. libretexts.orgstudfile.net

Furthermore, the alkene moiety in these compounds can participate in other important transformations, such as cycloadditions and conjugate additions, providing access to a diverse range of functionalized products. rsc.org Their ability to serve as versatile building blocks has solidified their importance in creating molecules with significant biological or material properties. rsc.orgnih.gov

Dual Functionality: Interplay of the Alkenyl and Hydroxyl Groups in Reactivity and Recognition

Direct Synthetic Pathways to Alkenylboronic Acids

The synthesis of alkenylboronic acids, such as this compound, is pivotal for their application in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Direct synthetic routes are preferred for their efficiency and atom economy. The primary methods involve the borylation of unsaturated precursors, which can be broadly categorized into palladium-catalyzed cross-coupling reactions and hydroboration of alkynes.

Palladium-Catalyzed Borylation Reactions

Palladium-catalyzed methods offer a powerful tool for the direct formation of carbon-boron bonds. The Miyaura borylation, a cross-coupling reaction between a halide or triflate and a diboron (B99234) reagent, is a cornerstone of this approach. organic-chemistry.orgwikipedia.org This method is particularly effective for creating alkenylboronic esters from vinyl halides, with the significant advantage of proceeding with retention of the double bond's stereochemistry.

For the synthesis of this compound, a suitable starting material would be an (E)-6-halo-hex-5-en-1-ol. The reaction would involve its coupling with a diboron reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

Standard Miyaura borylation conditions have been refined to improve yields, expand substrate scope, and increase efficiency, particularly for unsaturated systems that may be prone to side reactions. nih.gov Key enhancements include:

Advanced Catalytic Systems: The use of highly active palladium catalysts, often featuring sterically demanding phosphine (B1218219) ligands like XPhos, has become common. nih.gov Second-generation preformed catalysts, such as XPhos-Pd-G2, have demonstrated high efficiency in the borylation of challenging substrates. nih.gov

Optimized Bases: The choice of base is critical. While traditional bases like potassium acetate (B1210297) (KOAc) are effective, research has shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly accelerate the reaction, allowing for lower temperatures and reduced catalyst loadings. researchgate.net

Alternative Boron Reagents: While bis(pinacolato)diboron is widely used, its atom economy is not optimal. nih.gov Tetrahydroxydiboron [B₂(OH)₄], also known as bis-boronic acid, has emerged as a more atom-economical alternative, directly yielding the boronic acid product and simplifying purification. nih.govnih.gov

Reaction Media: Innovations in reaction media include the use of aqueous systems, facilitated by micellar catalysis, which allows the reaction to proceed at room temperature. nih.gov

Table 1: Comparison of Catalytic Systems for Miyaura Borylation

| Catalyst/Ligand | Base | Boron Reagent | Solvent | Temperature (°C) | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(dppf) | KOAc | B₂pin₂ | DMSO | 80 | Standard, reliable conditions | nih.gov |

| Pd(dba)₂ / PCy₃ | K₃PO₄ | B₂pin₂ | Dioxane | 80 | Effective for less reactive chlorides | nih.gov |

| XPhos-Pd-G2 | KOAc | B₂(OH)₄ | EtOH | 80 | Direct synthesis of boronic acids | nih.gov |

| Pd(OAc)₂ / SPhos | K-2-ethylhexanoate | B₂pin₂ | Toluene | 35 | Mild conditions, low catalyst loading | researchgate.net |

A significant advantage of the palladium-catalyzed borylation of vinyl halides is its high stereoselectivity. The reaction mechanism typically involves a stereoretentive process, meaning the configuration of the starting alkene is preserved in the final product. organic-chemistry.orgwikipedia.org To synthesize this compound, one would start with an (E)-configured vinyl halide, such as (E)-6-bromo-hex-5-en-1-ol. The palladium-catalyzed coupling with a diboron reagent like B₂pin₂ yields the corresponding (E)-alkenylboronic ester. organic-chemistry.org This stereochemical outcome is crucial for applications where the geometry of the double bond dictates the structure and function of the target molecule. A stereoselective synthesis of the required (E)-β-arylvinyl halide precursors can be achieved through methods like borylative coupling followed by halodeborylation. nih.gov

Hydroboration Methods Utilizing Borane (B79455) Reagents

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction in organic synthesis. For the preparation of (E)-alkenylboronic acids, the hydroboration of terminal alkynes is the most direct and common approach. researchgate.net The synthesis of this compound via this route would begin with 5-hexyn-1-ol.

The hydroboration of terminal alkynes requires careful control of both regioselectivity (the placement of the boron atom) and stereoselectivity (the geometry of the resulting double bond).

Regiocontrol: To achieve the desired 1-alkenylboronic acid, the boron atom must add to the terminal carbon of the alkyne (anti-Markovnikov addition). This is readily achieved due to both electronic and steric effects; the boron acts as the electrophile and adds to the less-substituted carbon. libretexts.org

Stereocontrol: The hydroboration reaction proceeds via a syn-addition of the H-B bond across the alkyne. wikipedia.org This concerted mechanism places the hydrogen and boron atoms on the same side of the newly formed double bond, resulting in an (E)-alkenylborane. libretexts.org

To prevent a second hydroboration reaction on the resulting alkenylborane, sterically hindered borane reagents are employed. libretexts.org Common reagents that facilitate this controlled single addition include catecholborane, pinacolborane (HBPin), disiamylborane (B86530) (Sia₂BH), and 9-borabicyclo[3.3.1]nonane (9-BBN). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com Catalytic amounts of dicyclohexylborane (B74569) have also been shown to mediate the mild hydroboration of terminal alkynes with pinacolborane, affording (E)-1-alkenylboronic acid pinacol (B44631) esters in high yields. organic-chemistry.org While uncatalyzed reactions typically yield (E)-isomers, various transition metal catalysts (e.g., using copper, rhodium, or ruthenium) have been developed to provide access to the complementary (Z)-isomers through trans-hydroboration. acs.orgnih.govacs.org

Table 2: Reagents for Regio- and Stereocontrolled Hydroboration of Terminal Alkynes

| Borane Reagent | Key Features | Product Intermediate | Reference |

|---|---|---|---|

| Disiamylborane (Sia₂BH) | Bulky, prevents double addition, high regioselectivity. | Dialkylalkenylborane | libretexts.orglibretexts.org |

| 9-BBN | High regioselectivity, thermally stable. | B-alkenyl-9-BBN | libretexts.orgorganic-chemistry.org |

| Catecholborane | Forms stable catechol esters, useful for subsequent reactions. | Alkenylboronic acid catechol ester | organic-chemistry.org |

| Pinacolborane (HBPin) | Forms stable pinacol esters, widely used in cross-coupling. | Alkenylboronic acid pinacol ester | organic-chemistry.orgmasterorganicchemistry.com |

Following the hydroboration of an alkyne with a reagent like pinacolborane or catecholborane, the product is an alkenylboronate ester. This intermediate is stable and can often be purified by chromatography. organic-chemistry.org The final step is the conversion of this ester to the free boronic acid.

This transformation is distinct from the well-known hydroboration-oxidation sequence that converts organoboranes to alcohols using hydrogen peroxide and base. wikipedia.orgyoutube.com To generate the boronic acid, a hydrolysis step is required. This can be achieved under various conditions, such as treatment with an aqueous acid or base, or by transesterification. A recently reported mild method involves silica (B1680970) gel-promoted hydrolysis, which can efficiently convert boronate esters to their corresponding boronic acids. nih.gov Alternatively, the boronate ester can be converted to a more stable trifluoroborate salt by treatment with KHF₂, which can be easily purified and later converted back to the boronic acid if needed. nih.gov

Hydroboration: Reaction with pinacolborane to form this compound pinacol ester.

Hydrolysis: Cleavage of the pinacol ester to yield the final this compound.

This two-step sequence provides a reliable and stereocontrolled route to the target compound, complementing the palladium-catalyzed methodologies.

Indirect Syntheses via Functional Group Transformations

Indirect syntheses are pivotal for constructing complex molecules like this compound, where direct methods may be inefficient or incompatible with the present functional groups. These strategies rely on the sequential modification of a precursor molecule, culminating in the target boronic acid.

A prominent method for forming carbon-boron bonds is through lithium-halogen exchange followed by quenching with a borate (B1201080) ester. This protocol is particularly effective for creating alkenylboronic acids from the corresponding alkenyl halides. The reaction is typically rapid, even at very low temperatures, which helps to suppress side reactions. wikipedia.org

The general pathway begins with a protected form of (E)-6-hydroxy-1-halo-1-hexene. The hydroxyl group is masked with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS or TIPS), to prevent its acidic proton from interfering with the highly basic organolithium reagent. This protected alkenyl halide is then treated with an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at cryogenic temperatures (e.g., -78 °C). harvard.eduethz.ch This step generates a transient vinyllithium (B1195746) intermediate.

The subsequent and crucial step is the quenching of this organolithium species with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). This forms a boronate ester intermediate. An acidic aqueous workup then serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and removes the protecting group from the hydroxyl function, yielding this compound. The rate of exchange is influenced by the halogen, following the trend I > Br > Cl. wikipedia.org

Table 1: Illustrative Protocol for Lithium-Halogen Exchange Route

| Step | Reagent/Condition | Purpose |

| 1 | Protection of alcohol (e.g., TBDMSCl, Imidazole) | Prevents reaction of the acidic OH proton. |

| 2 | Lithium-Halogen Exchange (e.g., t-BuLi, THF, -78 °C) | Forms the reactive vinyllithium intermediate. harvard.eduethz.ch |

| 3 | Borylation (e.g., Triisopropyl borate) | Introduces the boron moiety. |

| 4 | Hydrolysis/Deprotection (e.g., aq. HCl) | Forms the final boronic acid and liberates the hydroxyl group. |

Similar to the lithium-halogen exchange, Grignard reagents provide a classic and effective route to organoboron compounds. organic-chemistry.org The synthesis commences with the corresponding protected (E)-6-hydroxy-1-halo-1-hexene. This alkenyl halide is reacted with magnesium metal (Mg⁰) in an ethereal solvent, typically THF, to form a vinyl Grignard reagent. google.comuni-muenchen.de

This organomagnesium halide is then reacted with a trialkyl borate. While direct reaction with trialkyl borates can sometimes lead to multiple additions, the use of excess borate ester can mitigate this issue. google.com More refined methods often utilize boronic esters like pinacolborane (HBPin) as the boron source, which react with Grignard reagents to cleanly afford the corresponding pinacolboronates. google.comorganic-chemistry.org The reaction proceeds through a dialkoxy alkylborohydride intermediate that eliminates hydridomagnesium halide. organic-chemistry.org A final hydrolysis step is required to convert the resulting boronate ester into the target boronic acid.

Table 2: Key Reagents in Grignard-Mediated Borylation

| Starting Material | Borylation Reagent | Intermediate | Final Product |

| (E)-6-(Protected-oxy)-1-halo-1-hexene | 1. Mg⁰ 2. B(OiPr)₃ | Boronate Ester | This compound |

| (E)-6-(Protected-oxy)-1-halo-1-hexene | 1. Mg⁰ 2. Pinacolborane | Pinacol Boronate Ester | This compound |

Modern transition-metal-catalyzed reactions offer powerful alternatives for synthesizing alkenylboronates from alkenyl halides. The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a prime example. organic-chemistry.orgorganic-chemistry.org In this method, an (E)-6-(protected-oxy)-1-halo-1-hexene is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org This directly yields the (E)-6-(protected-oxy)-1-hexenylboronic acid pinacol ester, which can then be hydrolyzed to the final product.

Alternatively, the target compound can be accessed from a potassium alkenyltrifluoroborate salt. Organotrifluoroborates are air-stable, crystalline solids that serve as excellent precursors to boronic acids. u-tokyo.ac.jp The hydrolysis of a potassium (E)-6-(protected-oxy)-1-hexenyltrifluoroborate can be achieved under mild conditions, for instance, by using silica gel in an aqueous medium. nih.govresearchgate.net This method avoids harsh reagents and is tolerant of various functional groups. nih.govresearchgate.net The rate of hydrolysis can be influenced by electronic factors and the reaction environment. nih.goved.ac.uk

Many synthetic routes, particularly those involving metal catalysis, yield boronate esters like pinacol esters rather than the free boronic acids. nih.govnii.ac.jpthieme-connect.com These esters are generally more stable, less prone to dehydration or oxidation, and easier to purify via chromatography than their boronic acid counterparts. nii.ac.jpthieme-connect.com Therefore, the final step in many syntheses of this compound is the hydrolysis of its corresponding pinacol ester.

This transformation is typically achieved by one of several methods:

Acidic Hydrolysis: Treatment with an aqueous acid (e.g., HCl) effectively cleaves the pinacol ester to reveal the boronic acid.

Transesterification: Reaction with an excess of another boronic acid, such as phenylboronic acid, can be used to exchange the pinacol group. researchgate.net

Two-Step Hydrolysis: A two-step procedure involving the conversion of the boronate ester to an intermediate trifluoroborate salt, followed by hydrolysis, provides a mild route to the desired boronic acid. nih.govresearchgate.net

Carbon-Carbon Bond Forming Reactions

The primary utility of this compound in synthetic chemistry lies in its capacity to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

Transition metal catalysis, particularly with palladium, is central to the reactivity of alkenylboronic acids. These reactions are prized for their efficiency, selectivity, and broad functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. acs.orgnih.gov this compound, as an alkenylboronic acid, is an excellent substrate for these reactions. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the alkenyl group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. acs.org

A significant advantage of the Suzuki-Miyaura coupling is its high degree of stereoretention. When this compound is used, the geometry of the double bond is preserved in the final product. This is crucial for the synthesis of specific stereoisomers of complex molecules, such as natural products and pharmaceuticals. acs.org

The reaction tolerates a wide range of functional groups, and the terminal hydroxyl group in this compound typically does not interfere with the coupling process, avoiding the need for protecting group strategies. acs.orgacs.org The reaction conditions are generally mild, often using aqueous bases, which contributes to its broad applicability. nih.govrsc.org The substrate scope is extensive, allowing coupling with various aryl, heteroaryl, and vinyl halides or triflates.

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling

| Aryl/Vinyl Halide Partner | Catalyst System | Base | Product Type | Typical Yield Range |

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | (E)-6-(4-methoxyphenyl)hex-5-en-1-ol | Good to High |

| 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | (E)-6-(naphthalen-1-yl)hex-5-en-1-ol | Good to High |

| (E)-β-Bromostyrene | Pd(dppf)Cl₂ | Cs₂CO₃ | (E,E)-8-phenyl-5,7-octadien-1-ol | Moderate to Good |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | (E)-6-(pyridin-2-yl)hex-5-en-1-ol | Moderate to Good |

This table presents hypothetical yet plausible examples based on established Suzuki-Miyaura coupling reactivity.

The oxidative Heck reaction, also known as the Heck-Miyaura reaction, provides an alternative method for C-C bond formation, coupling organoboronic acids with alkenes. stackexchange.commasterorganicchemistry.com Unlike the traditional Heck reaction which uses organohalides, the oxidative variant starts with a Pd(II) catalyst. nih.gov This methodology is particularly relevant for the alkenylation of other olefins using this compound.

A notable advancement in this area is the enantioselective redox-relay oxidative Heck reaction. This process can utilize acyclic alkenols to generate remotely functionalized carbonyl products with high enantioselectivity. stackexchange.com In a hypothetical reaction, this compound could couple with an electronically unbiased olefin in the presence of a palladium catalyst and an oxidant (like O₂ or benzoquinone). The reaction mechanism is thought to involve transmetalation from the boronic acid to the Pd(II) center, followed by migratory insertion of the olefin and subsequent β-hydride elimination. nih.gov This approach can create complex structures that would be challenging to access through other means. stackexchange.com The regioselectivity of the migratory insertion can be influenced by the electronic properties of both the boronic acid and the reacting alkene. stackexchange.com

Table 2: Conceptual Oxidative Heck Coupling of this compound

| Olefin Substrate | Catalyst System | Oxidant | Potential Product |

| Cyclohexene | Pd(OAc)₂ / Ligand | Benzoquinone | (E)-3-(hex-1-en-1-yl)cyclohex-1-ene |

| Styrene | Cationic Pd(II) / NHC Ligand | O₂ | (E,E)-1-phenyl-1,7-octadien-6-ol |

| Methyl Acrylate | Pd(TFA)₂ | O₂ / Cu(OTf)₂ | Methyl (2E,7E)-8-hydroxyocta-2,7-dienoate |

This table illustrates potential applications of the oxidative Heck reaction.

While palladium is dominant in cross-coupling, copper-mediated reactions offer complementary reactivity. Copper catalysis can be employed for the synthesis of enamides through the cross-coupling of vinylboronic acids with amides or their derivatives. wikipedia.org this compound is a suitable candidate for such vinylation reactions.

In a representative system, a copper(I) or copper(II) salt mediates the coupling between the vinylboronic acid and an N-containing substrate, such as an O-acetyl hydroxamic acid, under non-basic conditions. wikipedia.org This method provides a direct route to N-vinylated amides (enamides), which are important structural motifs in various biologically active molecules and synthetic intermediates. Research involving the coupling of E-β-styrylboronic acid with benzohydroxamic acid has been explored, though in some cases, only trace amounts of the desired enamide product were observed, indicating that reaction conditions are critical. wikipedia.org The mild conditions and chemoselectivity of copper-mediated methods make them a valuable tool for complex molecule synthesis. wikipedia.org

Beyond cross-coupling, the nucleophilic character of the organic group in boronic acids can be harnessed in conjugate addition reactions, often referred to as Michael additions. pearson.comnih.gov In this process, the vinyl group from this compound adds to the β-position of an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile.

These reactions are typically catalyzed by transition metals, most commonly rhodium or palladium. The mechanism generally involves the formation of an organometallic species that then adds to the Michael acceptor. For instance, in a rhodium-catalyzed process, transmetalation from the boronic acid to a rhodium(I) complex generates an alkenylrhodium(I) species. This species then undergoes 1,4-addition to the unsaturated system, followed by protonolysis to release the product and regenerate the active catalyst. Asymmetric variants of this reaction, using chiral ligands, can achieve high enantioselectivity. A study on the asymmetric Michael addition of boronic acids to (E)-4-hydroxybut-2-enal catalyzed by a resin-supported peptide highlights the potential for creating chiral products.

Homologation refers to a reaction that extends a carbon chain by a single carbon atom. For alkenylboronic acids like this compound, homologation transforms the vinylboronic acid into a more reactive allylboronic acid derivative. This is a powerful strategy for increasing molecular complexity.

A common method for one-carbon homologation involves the reaction of the boronic acid with a diazomethane (B1218177) derivative, such as trimethylsilyldiazomethane (B103560) (TMSCHN₂) or CF₃-diazomethane. acs.orgnih.gov The reaction proceeds through the formation of a boron ate complex, followed by a 1,2-migratory insertion of the alkenyl group, which displaces the nitrogen gas and forms the new C-C bond. acs.org The resulting allylboronic acid can then be used in situ for subsequent reactions, such as stereoselective additions to aldehydes or imines. The development of asymmetric organocatalytic methods, for example using BINOL derivatives, allows for the synthesis of chiral allylboronic acids with high enantioselectivity. acs.orgacs.orgnih.gov

Chemical Transformations of this compound: A Review

This compound is a versatile bifunctional molecule featuring both a nucleophilic alkenylboronic acid and a terminal hydroxyl group. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This article explores the key reaction pathways of this compound, focusing on boronate alkyl migrations, carbon-heteroatom bond formations, and cyclization processes.

Catalytic Roles and Applications of Unsaturated Hydroxyalkylboronic Acids

Boronic Acid Catalysis for Hydroxy Group Activation

Boronic acids have emerged as highly effective and mild catalysts for the functionalization of hydroxyl groups. researchgate.net The activation mechanism is dependent on the catalyst and substrate, generally proceeding through either electrophilic or nucleophilic pathways. nih.gov

Electrophilic Activation in Carboxylic Acid and Alcohol Functionalization

Electrophilic activation of alcohols by boronic acids typically facilitates nucleophilic substitution, often through an SN1-type mechanism. nih.gov This process is particularly effective with highly electron-deficient boronic acid catalysts, such as those with extensive fluorination, which exhibit increased Lewis acidity. nih.gov These acidic boron centers coordinate to a hydroxy group, enhancing its leaving group ability and rendering the carbon center susceptible to nucleophilic attack.

One key application of this activation is the reductive deoxygenation of alcohols. While specific studies on (E)-6-Hydroxy-1-hexenylboronic acid in this role are not widely documented, the general principle is well-established with other boronic acid catalysts. For instance, benzoxazaborine scaffolds have been demonstrated as potent catalysts for the deoxygenation of benzylic alcohols and ketones under mild, ambient conditions. researchgate.net In these reactions, the boronic acid catalyst activates the alcohol, which is then reduced, often by a silane (B1218182) reducing agent. nih.gov The reaction demonstrates chemoselectivity, as seen in the reduction of a secondary diarylmethanol without affecting a primary benzylic alcohol. nih.gov

Table 1: Illustrative Reductive Deoxygenation of Alcohols using a Boronic Acid Catalyst System Reaction conditions: alcohol (1.0 equiv), boronic acid catalyst (0.1–5 mol%), HSiEt₃ (1.1 equiv), HFIP/MeNO₂ (4:1), room temperature. researchgate.net

| Entry | Substrate (Alcohol) | Product | Yield (%) |

| 1 | Diphenylmethanol | Diphenylmethane | 95 |

| 2 | 1-(Naphthalen-1-yl)ethan-1-ol | 1-Ethylnaphthalene | 88 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methylanisole | 92 |

| 4 | Benzhydrol | Diphenylmethane | 99 |

This table is illustrative of boronic acid catalysis and does not represent data obtained using this compound specifically.

Nucleophilic Activation of Polyols and Saccharides through Tetrahedral Adduct Formation

In contrast to electrophilic activation, nucleophilic activation by boronic acids involves the formation of an anionic, four-coordinate tetrahedral boronate adduct with a diol or polyol. researchgate.netnih.gov This adduct formation increases the nucleophilicity of one of the oxygen atoms, enabling it to participate in subsequent reactions, such as selective phosphorylation or acylation. researchgate.net This mode of activation is fundamental to the use of boronic acids as sensors and catalysts for carbohydrate manipulations. The reversible formation of these boronate esters with 1,2- or 1,3-diols is a hallmark of boronic acid chemistry.

For a molecule like this compound, the boronic acid moiety could engage with a polyol or saccharide to form such a tetrahedral adduct, thereby activating it for further functionalization. The presence of the internal hydroxyl group on the hexenyl chain offers the potential for intramolecular interactions or the formation of more complex adducts, although this specific application requires further empirical investigation.

Asymmetric Induction and Chiral Synthesis

Boron-based catalysts are powerful tools in asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. sigmaaldrich.commdpi.com

Chiral Auxiliaries Derived from Boronic Acids: Oxazaborolidine Scaffolds

Chiral oxazaborolidines are highly effective catalysts for a variety of asymmetric transformations, including the reduction of ketones, cycloadditions, and aldol (B89426) reactions. sigmaaldrich.comlabinsights.nl These catalysts are typically synthesized through the condensation of a boronic acid with a chiral β-amino alcohol. nih.gov The most famous example is the Corey-Bakshi-Shibata (CBS) catalyst, derived from proline. researchgate.net

While this compound is not itself chiral, it can serve as a precursor for creating chiral boron centers. By reacting it with a chiral auxiliary, such as a derivative of a chiral amino alcohol or diol, a chiral oxazaborolidine or dioxaborolane could be formed. The specific steric and electronic properties of the (E)-1-hexenyl group would influence the environment around the boron center, potentially modulating the catalyst's activity and selectivity in asymmetric reactions. The distal hydroxyl group could also be used as a handle to tether the catalyst to a larger scaffold.

Enantioselective Transformations Guided by Chiral Boron Centers

Chiral Lewis acids derived from boron are among the most efficient catalysts for asymmetric synthesis. sigmaaldrich.com Chiral oxazaborolidinium ions (COBIs), for example, are known to activate carbonyl compounds toward nucleophilic attack in reactions like Diels-Alder cycloadditions and epoxidations with high enantioselectivity. sigmaaldrich.com The catalytic cycle involves the coordination of the Lewis acidic boron center to the substrate, which both activates the substrate and creates a chiral environment that directs the approach of the incoming reagent.

Transition Metal-Catalyzed Processes: Evaluation of Ligand and Cocatalyst Roles

Boronic acids are most famously known as reagents in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. However, they can also participate in catalysis in other ways, for instance, as co-catalysts or as part of a ligand structure. Some cross-coupling reactions of tertiary propargylic alcohols with hetero-areneboronic acids have been developed using a perfluorophenylboronic acid as a catalyst, proceeding in a transition-metal-free manner. chemrxiv.org

In the context of this compound, its structure presents two key functionalities relevant to transition metal catalysis:

The Vinylboronic Acid Moiety: This group is a classic substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the formation of a new carbon-carbon bond at the C1 position.

The Distal Hydroxyl Group: The -OH group at the C6 position can act as a coordinating ligand to a metal center. This could enable the formation of a bidentate ligand system if the boronic acid or a derivative is incorporated into a larger phosphine (B1218219) or amine ligand scaffold. nih.gov

The dual functionality of this compound makes it an interesting candidate for tandem catalytic processes or as a building block for more complex ligands. The hydroxyl group could direct a metal catalyst to a specific site on the molecule (directing group effect) or influence the solubility and stability of the catalytic species. While specific reports detailing these roles for this compound are limited, its structural features align with modern strategies in ligand design and catalysis.

Advanced Applications in Organic Synthesis and Chemical Biology Research

Building Blocks for Complex Molecular Architectures

The strategic placement of a reactive boronic acid and a modifiable hydroxyl group within the same molecule makes (E)-6-Hydroxy-1-hexenylboronic acid an exceptional starting material for the synthesis of intricate organic structures.

Stereoselective Construction of Alkenyl Chains with Remote Hydroxyl Functionality

The alkenylboronic acid moiety of this compound is a powerful tool for the stereoselective formation of carbon-carbon bonds. A primary application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating C-C bonds. mdpi.com This reaction allows for the precise transfer of the (E)-alkenyl group to a variety of organic molecules, including aryl, vinyl, or alkyl halides and triflates, under palladium catalysis. mdpi.com The inherent stereochemistry of the double bond is typically retained throughout the reaction, ensuring the formation of the desired E-isomer in the final product.

The remote hydroxyl group can be protected during the coupling reaction and later deprotected to participate in subsequent transformations. This latent functionality allows for the introduction of a hydroxyl group at a specific position within a longer carbon chain, a common challenge in the synthesis of many natural products and pharmaceuticals. For instance, this strategy can be employed in the synthesis of polyketide natural products, where the stereocontrolled assembly of long carbon chains with specific oxygenation patterns is crucial for their biological activity.

Design and Synthesis of Novel Carbon Skeletons and Ring Systems

Beyond linear chain extensions, this compound serves as a linchpin in the design and synthesis of novel carbon skeletons and ring systems. The dual functionality of the molecule allows for sequential or one-pot reactions to construct carbocyclic and heterocyclic frameworks.

One approach involves an initial Suzuki-Miyaura coupling to introduce the hexenyl chain, followed by an intramolecular reaction involving the terminal hydroxyl group. For example, an intramolecular etherification (Williamson ether synthesis) or an intramolecular Heck reaction could be employed to form a cyclic ether or a carbocycle, respectively. The specific ring size would be dictated by the nature of the coupling partner and the reaction conditions.

Furthermore, the boronic acid itself can participate in multicomponent reactions, enabling the rapid assembly of complex structures from simple starting materials. nih.gov For instance, a Passerini-type three-component coupling reaction involving an isocyanide and an aldehyde could lead to the formation of α-hydroxyketones with significant skeletal diversity. nih.gov This approach allows for the modular and step-economical construction of unique molecular scaffolds. nih.gov Researchers have also demonstrated the use of boronic acids in the construction of 5,6-fused 2-pyridone ring systems, which are privileged structures in drug design. nih.govorganic-chemistry.org

Dynamic Covalent Chemistry and Reversible Interactions

The ability of boronic acids to form reversible covalent bonds with diols is the cornerstone of their application in dynamic covalent chemistry. This property is particularly relevant for this compound in the context of creating responsive materials and sensing systems.

Covalent Capture of Diol-Containing Substrates for Selective Modifications

The boronic acid moiety of this compound can be used to reversibly "capture" molecules containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of cyclic boronate esters, which are stable under certain conditions but can be cleaved by changes in pH or the addition of a competitive diol. acs.orgnih.gov This reversible binding can be exploited for the selective modification of one diol-containing substrate in the presence of others.

Once the substrate is captured, the terminal hydroxyl group of the hexenylboronic acid can be used as a handle for further chemical transformations. For example, it could be acylated, alkylated, or coupled to another molecule. Subsequent cleavage of the boronate ester would release the modified substrate, demonstrating a "catch and release" strategy for targeted chemical synthesis.

Molecular Recognition and Sensing of Carbohydrates and Other Polyhydroxy Compounds

Boronic acids are widely recognized for their ability to bind with saccharides and other polyhydroxy compounds. acs.orgnih.gov This interaction forms the basis for the development of molecular sensors. When a boronic acid binds to a diol, the properties of the system can change, leading to a detectable signal such as a change in fluorescence or color. rsc.org

This compound can be incorporated into larger sensor molecules, where the boronic acid acts as the recognition element. The binding event with a carbohydrate can trigger a conformational change or an electronic perturbation that is transduced into an optical or electrochemical signal. mdpi.comscilit.com The terminal hydroxyl group offers a convenient point of attachment for incorporating fluorophores, chromophores, or electroactive moieties necessary for signal generation. The development of such sensors is crucial for applications in clinical diagnostics, such as glucose monitoring, and for studying the role of carbohydrates in biological processes. acs.orgnih.gov

Principles of Self-Assembly via Boronic Acid-Diol Interactions

The reversible nature of the boronic acid-diol interaction is a key principle in the field of molecular self-assembly. bath.ac.ukmsu.edu This reversibility allows for "error-checking" during the assembly process, leading to the formation of the thermodynamically most stable structures. bath.ac.uk The directional and covalent nature of the boronic acid-diol bond provides a level of control not always achievable with non-covalent interactions. msu.edu

By designing molecules that contain both boronic acid and diol functionalities, or by mixing complementary components, it is possible to create a variety of self-assembled architectures, including macrocycles, cages, and polymers. acs.orgnih.govrsc.org this compound, with its distinct functional groups, can act as a versatile building block in such systems. For example, it could be polymerized with a di-diol linker to form a polymer with boronate esters in the main chain. Such materials can exhibit stimuli-responsive behavior, as the boronate ester linkages can be reversibly broken and reformed in response to changes in pH or the presence of competing diols. rsc.org This property is being explored for the development of self-healing materials, drug delivery systems, and hydrogels. rsc.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 42599-18-8 | chemscene.com |

| Molecular Formula | C₆H₁₃BO₂ | chemscene.com |

| Molecular Weight | 127.98 | chemscene.com |

| SMILES | OB(/C=C/CCCC)O | chemscene.com |

| Synonym | (E)-Hex-1-en-1-ylboronic acid | chemscene.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (E)-6-Hydroxy-1-hexenylboronic acid, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The compound is typically synthesized via hydroboration-oxidation of hex-1-yne using borane-dimethyl sulfide complexes, followed by oxidation with hydrogen peroxide . Palladium-catalyzed borylation of alkenes offers an alternative route, requiring precise control of temperature (e.g., 60–80°C) and inert atmospheres to prevent boronic acid degradation . Stereoselectivity in the E-isomer is achieved using bulky ligands (e.g., triphenylphosphine) to favor trans-addition during hydroboration.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry (e.g., coupling constants J = 12–16 Hz for trans-alkenyl protons). High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy validate molecular weight (127.978 g/mol) and functional groups (B–O and O–H stretches at ~3200–3600 cm⁻¹) . Purity assays via HPLC with UV detection (λ = 210–254 nm) are recommended, with thresholds >98% for biological studies.

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The boronic acid group is prone to hydrolysis, necessitating anhydrous storage at –20°C under nitrogen. Buffered aqueous solutions (pH 7–9) stabilize the compound for short-term use, while deuterated solvents (e.g., DMSO-d₆) are preferred for NMR studies to avoid proton exchange .

Advanced Research Questions

Q. How can this compound be utilized in boron neutron capture therapy (BNCT), and what are the challenges in optimizing its tumor-targeting efficiency?

- Methodological Answer : The compound’s alkenylboronic acid moiety enables selective accumulation in cancer cells via overexpressed transporters (e.g., LAT1). Researchers must quantify boron-10 enrichment (>20 µg/g tumor) using inductively coupled plasma mass spectrometry (ICP-MS) and validate cellular uptake via fluorescence tagging . Challenges include minimizing off-target binding and enhancing blood-brain barrier penetration, which requires structural modifications like PEGylation or conjugation to monoclonal antibodies .

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency often arise from variations in base strength (e.g., Na₂CO₃ vs. CsF) or solvent polarity. Systematic optimization involves:

- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR.

- Comparing turnover numbers (TON) under standardized conditions (e.g., 25°C, 24 h) .

Q. How does this compound inhibit serine hydrolases, and what structural analogs enhance selectivity for specific enzyme targets?

- Methodological Answer : The compound acts as a transition-state analog, forming reversible covalent bonds with catalytic serine residues. Kinetic assays (e.g., IC₅₀ determination via fluorogenic substrates) and X-ray crystallography reveal binding modes. Selectivity is improved by introducing electron-withdrawing substituents (e.g., –CF₃) or elongating the alkyl chain to match enzyme active-site topology .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model:

Y = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogIC}_{50} - X) \times \text{HillSlope}}}}

Report 95% confidence intervals for IC₅₀ values and validate assumptions (e.g., normality via Shapiro-Wilk test) .

Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties in vivo?

- Methodological Answer :

- Absorption : Administer via intravenous/oral routes in rodent models; quantify plasma levels using LC-MS/MS.

- Distribution : Radiolabel the compound with ¹⁴C and measure tissue uptake via autoradiography.

- Metabolism : Incubate with liver microsomes; identify metabolites via high-resolution tandem MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.